4,4-Diethyl-2-pyridin-2-yl-1,4-dihydro-2H-benzo[d][1,3]oxazine
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Overview
Description
4,4-DIETHYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a heterocyclic compound that features a benzoxazine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIETHYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,4-DIETHYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoxazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4-DIETHYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-DIETHYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Another heterocyclic compound with a pyridine ring, used as a non-nucleophilic base in organic synthesis.
4,4′-Bis(ethoxycarbonyl)-2,2′-Bipyridine: A bipyridine derivative used in coordination chemistry and as a ligand in catalysis.
Uniqueness
4,4-DIETHYL-2-(PYRIDIN-2-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its benzoxazine ring fused with a pyridine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
4,4-diethyl-2-pyridin-2-yl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C17H20N2O/c1-3-17(4-2)13-9-5-6-10-14(13)19-16(20-17)15-11-7-8-12-18-15/h5-12,16,19H,3-4H2,1-2H3 |
InChI Key |
WAXSXXYZPQCDPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=CC=N3)CC |
Origin of Product |
United States |
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